n'-Benzylacetohydrazide
Description
N'-Benzylacetohydrazide is a hydrazide derivative characterized by a benzyl group attached to the hydrazide moiety (-CONHNH2). This compound serves as a versatile intermediate in organic synthesis, particularly for generating hydrazones and acylhydrazones via condensation with aldehydes or ketones . Its structural flexibility allows for diverse pharmacological applications, including antimicrobial, antioxidant, and enzyme inhibitory activities .
Properties
IUPAC Name |
N'-benzylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSISQQMGXJVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991986 | |
| Record name | N-Benzylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-53-3 | |
| Record name | Hydrazine, 1-acetyl-2-benzyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Benzylacetohydrazide can be synthesized through the condensation reaction of benzylhydrazine with acetic anhydride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H5CH2NHNH2+CH3CO2O→C6H5CH2NHNHCOCH3+CH3COOH
Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzylacetohydrazide can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-Benzylacetohydrazide can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Chemistry: N’-Benzylacetohydrazide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of hydrazones, which are important in medicinal chemistry.
Biology: In biological research, N’-Benzylacetohydrazide is used to study enzyme inhibition and protein interactions. It can act as a ligand in the formation of metal complexes, which are studied for their biological activities.
Medicine: The compound has potential applications in the development of anti-cancer and anti-inflammatory drugs. Its derivatives have shown promising results in preclinical studies for their cytotoxic and anti-tumor activities.
Industry: N’-Benzylacetohydrazide is used in the production of polymers and resins. It is also employed in the synthesis of dyes and pigments, where it acts as a precursor for various colorants.
Mechanism of Action
The mechanism of action of N’-Benzylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions. The compound’s hydrazide group allows it to form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
N'-Benzylacetohydrazide derivatives are often modified by introducing substituents on the benzylidene group or adjacent aromatic rings. Key comparisons include:
Substituted Benzylidene Hydrazides
N'-(4-Methoxybenzylidene) Derivatives (H18–H22) :
These compounds feature a methoxy group at the para position of the benzylidene ring. Variations in the pyrazole moiety (e.g., naphthyl, tolyl substituents) influence molecular weight and bioactivity. For example:- H18 : Ortho-tolyl group; molecular formula C₃₄H₂₈N₄O₂; m.p. 240–242°C; 70.12% yield.
- H19 : Meta-tolyl group; C₃₅H₃₀N₄O₂; m.p. 230–232°C; 82.68% yield.
- H20 : Para-tolyl group; C₃₅H₃₀N₄O₂; m.p. 241–243°C; 73.91% yield .
Comparison : The para-methoxy group enhances solubility and hydrogen-bonding capacity, while ortho/meta substitutions affect steric hindrance and melting points.
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(2,3-dichlorobenzylidene)acetohydrazide: Chlorine substituents improve lipophilicity and antimicrobial activity .
Heterocyclic Modifications
- Benzimidazole-Linked Hydrazides: Compounds like 2-(1H-benzimidazol-1-yl)-N'-(4-diethylaminobenzylidene)acetohydrazide (molecular formula C₂₁H₂₄N₆O) exhibit enhanced α-glucosidase inhibition due to the electron-rich benzimidazole moiety .
Benzothiazole Derivatives :
2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (C₁₇H₁₁N₅O₄S₂) shows potent antibacterial activity attributed to the nitro and thioether groups .
Physicochemical Properties
Trends: Bulky substituents (e.g., naphthyl) increase molecular weight and melting points, while electron-withdrawing groups (e.g., NO₂, Cl) enhance bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
